molecular formula C13H14ClN B6265593 rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans CAS No. 1446486-67-4

rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans

Cat. No. B6265593
CAS RN: 1446486-67-4
M. Wt: 219.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans (Rac-NCH) is a cyclopropane amine derivative that has been the subject of numerous scientific studies due to its unique properties. Its chemical structure consists of a cyclopropane ring with a naphthalene ring attached, and it is usually found in its trans form. Rac-NCH is known for its ability to interact with a variety of proteins and has been used in various scientific research applications.

Scientific Research Applications

Rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans has been used in a variety of scientific research applications, including protein-protein interactions, enzyme inhibition, and drug delivery. In protein-protein interactions, rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans has been used to study the structure and function of proteins, as well as to identify potential drug targets. In enzyme inhibition, rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans has been used to study the inhibition of enzymes, such as proteases, which are involved in many important biological processes. In drug delivery, rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans has been used to deliver drugs to specific sites in the body, such as cancer cells.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans is not fully understood, but it is thought to involve the binding of rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans to proteins, resulting in the formation of a complex. This complex can then interact with other proteins, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans are not fully understood, but it is thought to interact with a variety of proteins and enzymes, resulting in a variety of effects. For example, rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans has been shown to inhibit the activity of proteases, which are involved in many important biological processes. In addition, rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans has been shown to bind to receptors on cells, resulting in the activation of different signaling pathways.

Advantages and Limitations for Lab Experiments

Rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans has several advantages for use in lab experiments. For example, it is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. In addition, rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans has a low toxicity, making it safe for use in experiments. However, there are some limitations to the use of rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans in lab experiments. For example, its mechanism of action is not fully understood, making it difficult to predict its effects in different experiments. In addition, rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans is not very soluble in water, making it difficult to use in experiments that require aqueous solutions.

Future Directions

The potential future directions for rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans include further studies of its mechanism of action, its effects on proteins and enzymes, and its use in drug delivery. In addition, further research could be conducted on its potential applications in the fields of cancer research, neurological disorders, and infectious diseases. Finally, further research could be conducted on its potential use in the development of novel drugs and therapies.

Synthesis Methods

Rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans can be synthesized from a variety of starting materials, such as naphthalene, cyclopropyl bromide, and ammonium chloride. The synthesis starts with the reaction of naphthalene and cyclopropyl bromide in the presence of base, such as potassium carbonate, to form a cyclopropyl-substituted naphthalene. This reaction is then followed by the addition of ammonium chloride to the cyclopropyl-substituted naphthalene, which results in the formation of rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans involves the reaction of naphthalene with cyclopropane followed by the addition of an amine group. The final step involves the formation of the hydrochloride salt.", "Starting Materials": [ "Naphthalene", "Cyclopropane", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: Naphthalene is reacted with cyclopropane in the presence of a catalyst such as aluminum chloride to form rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropane.", "Step 2: The resulting product from step 1 is then reacted with ammonia to form rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine.", "Step 3: The final step involves the formation of the hydrochloride salt by reacting rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine with hydrochloric acid." ] }

CAS RN

1446486-67-4

Product Name

rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans

Molecular Formula

C13H14ClN

Molecular Weight

219.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.